6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
Description
This compound is a highly complex heterocyclic macrocycle characterized by an intricate polycyclic framework containing eight nitrogen atoms (octazanonacyclo) and eight octoxy (octyl ether) substituents positioned at specific sites (6,7,15,16,24,25,33,34) . Its molecular formula is C₃₂H₁₈N₈, with a molecular weight of 514.55 g/mol . The structure derives from a fusion of phthalic acid and cyanine dye motifs, forming a conjugated macrocyclic system .
Properties
Molecular Formula |
C96H146N8O8 |
|---|---|
Molecular Weight |
1540.2 g/mol |
IUPAC Name |
6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C96H146N8O8/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5/h65-72H,9-64H2,1-8H3,(H2,97,98,99,100,101,102,103,104) |
InChI Key |
URYRXSHEJQXAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=N6)N=C8C9=CC(=C(C=C9C(=N3)N8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine typically involves the reaction of phthalonitrile derivatives with appropriate alkoxy substituents. One common method includes the reaction of 4,5-dichlorophthalonitrile with octanol in the presence of a base to form the corresponding phthalonitrile derivative, which is then cyclotetramerized to yield the desired phthalocyanine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. In biology and medicine, it has been studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation . In industry, this compound is utilized in the development of organic semiconductors and liquid crystalline materials .
Mechanism of Action
The mechanism of action of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine involves its interaction with molecular targets and pathways within cells. Upon light irradiation, the compound can generate reactive oxygen species, leading to oxidative stress and cell damage. This property is particularly useful in photodynamic therapy, where the compound selectively targets and destroys cancer cells . The molecular targets and pathways involved in this process include cellular membranes, proteins, and nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural complexity necessitates comparisons with other macrocyclic and heterocyclic systems. Key analogs include:
Key Findings:
Substituent Effects :
- The target compound’s octoxy groups impart greater steric bulk and lipophilicity compared to methoxy or bromophenyl substituents in analogs . This may reduce aqueous solubility but enhance membrane permeability in biological systems .
- Bromophenyl groups in the analog (CAS 26764-26-1) increase molecular weight (∼650 g/mol) and polarizability, favoring π-π stacking interactions absent in the target compound .
Electronic and Geometric Similarity: While the target compound shares a conjugated macrocyclic core with cyanine dyes , its octazanonacyclo framework differs geometrically from simpler heterocycles like flavones or xanthones, which exhibit planar aromaticity . Computational structure comparison algorithms (e.g., maximal common subgraph analysis) classify the compound as distinct from smaller heterocycles due to its non-planar, multi-bridged geometry .
Reactivity and Applications: Unlike hypervalent iodine compounds, which mimic transition metals in oxidation reactions , the target compound’s nitrogen-rich core may enable base catalysis or anion recognition, similar to guanidine-containing heterocycles . Its structural complexity poses synthetic challenges akin to organometallic clusters, requiring multi-step strategies for regioselective functionalization .
Table: Physicochemical Properties of Comparable Compounds
| Property | Target Compound | Octamethoxy-Bromophenyl Analog | Tetraazoniapentacyclo Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 514.55 | ~650 | ~400 (estimated) |
| Heteroatoms | 8 N, 8 O | 6 N, 8 O, 4 Br | 4 N, 2 O |
| Predicted LogP | >5 (high) | ~4.5 | ~3 |
| Key Reactivity | Base catalysis | Electrophilic substitution | Anion binding |
Research Findings and Methodological Insights
Read-across hazard assessment (as in ) is challenging due to its unique geometry, though lipophilicity data may infer environmental persistence .
Synthetic Challenges :
- The octoxy groups require precise ortho-/para-directing strategies during macrocycle assembly, contrasting with methoxy analogs that undergo easier demethylation .
Biological Activity
The compound 6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1 is a complex organic molecule characterized by its extensive octoxy substituents and unique multi-cyclic structure. This article aims to explore the biological activity of this compound through available literature and research findings.
- Molecular Formula : C96H146N8O8
- Molecular Weight : 1540.2 g/mol
- CAS Number : 119457-81-7
The compound belongs to a class of phthalocyanines and is notable for its high degree of symmetry and stability due to its intricate arrangement of carbon atoms and functional groups.
Biological Activity
While specific biological activity data for this compound is limited in the literature available as of now, related compounds in the phthalocyanine family have been studied for their potential biological effects:
- Antimicrobial Activity : Phthalocyanines have been reported to exhibit antimicrobial properties against various pathogens when activated by light (photodynamic therapy). This mechanism involves the generation of reactive oxygen species that can damage cellular components of microorganisms .
- Cytotoxicity : Similar compounds have shown cytotoxic effects on cancer cells through mechanisms involving apoptosis and necrosis upon light activation . The structural features of octaoctoxy substitutions may enhance their solubility in organic solvents and influence their interactions with biological membranes.
- Photodynamic Therapy (PDT) : Phthalocyanine derivatives are extensively researched for their applications in PDT due to their ability to produce singlet oxygen upon light exposure. This property is particularly valuable in targeting tumor cells selectively while sparing healthy tissues.
Study 1: Photodynamic Effects on Cancer Cells
A study investigated the effects of octa-substituted phthalocyanines on various cancer cell lines. The results indicated that these compounds could induce significant cell death when exposed to light at specific wavelengths . The study highlighted the importance of substituent groups in modulating the efficacy of these compounds in PDT.
Study 2: Antimicrobial Properties
Research focusing on phthalocyanine derivatives demonstrated that certain structural modifications could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria when subjected to light irradiation . This suggests potential applications in treating infections using photodynamic approaches.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Hydroxyphthalocyanine | Phthalocyanine | Hydroxyl group enhances solubility |
| Octakis(octyloxy)-29H-phthalocyanine | Phthalocyanine | Similar octoxy substitutions; studied for electronic properties |
| Tetraoctoxysilane | Silane derivative | Contains octoxy groups; used in coatings |
The uniqueness of 6,7-Octaoctoxy...nonadecaene lies in its extensive number of octoxy substituents which may impart distinct electronic and optical properties compared to simpler derivatives.
Conclusion and Future Directions
Further studies are essential to elucidate the specific biological effects and mechanisms of action associated with this compound. Investigations into its interactions with biological molecules will be crucial for determining its safety and efficacy for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
